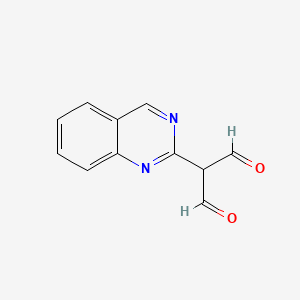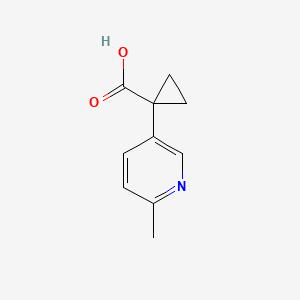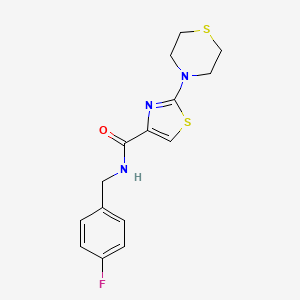
(Quinazolin-2-yl)propanedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Quinazolin-2-il)propanodiol es un compuesto que pertenece a la familia de las quinazolinas, que es una clase de compuestos heterocíclicos que contienen nitrógeno. Los derivados de la quinazolina son conocidos por su amplia gama de actividades biológicas y han sido ampliamente estudiados por sus potenciales aplicaciones terapéuticas. La estructura única de (Quinazolin-2-il)propanodiol lo convierte en un compuesto de interés en varios campos de la investigación científica, incluyendo química, biología, medicina e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (Quinazolin-2-il)propanodiol típicamente implica el uso de reacciones catalizadas por metales de transición. Un método común es la amidación intramolecular C-H arilo catalizada por paladio, que implica la reacción de N-arilamidinas e isonitrilos en presencia de una base como el carbonato de cesio en tolueno bajo una atmósfera de oxígeno . Otro método incluye el uso de yodo molecular para catalizar la aminación del enlace sp3 C-H bencílico de 2-aminobenzaldehídos y bencilaminas .
Métodos de producción industrial: La producción industrial de derivados de la quinazolina, incluyendo (Quinazolin-2-il)propanodiol, a menudo emplea reacciones catalizadas por metales de transición a gran escala debido a su eficiencia y alto rendimiento. El uso de enfoques ambientalmente benignos, como el uso de oxígeno como oxidante y condiciones sin disolvente, también está ganando popularidad en entornos industriales .
Análisis De Reacciones Químicas
Tipos de reacciones: (Quinazolin-2-il)propanodiol se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución a menudo implican el uso de nucleófilos como aminas o tioles.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Gas hidrógeno con paladio sobre carbono como catalizador.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácido quinazolina-2-carboxílico, mientras que la reducción puede producir quinazolina-2-ilmetanol.
Aplicaciones Científicas De Investigación
(Quinazolin-2-il)propanodiol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de quinazolina más complejos.
Biología: El compuesto se estudia por su potencial como agente antimicrobiano y anticancerígeno.
Mecanismo De Acción
El mecanismo de acción de (Quinazolin-2-il)propanodiol implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir la actividad de ciertas enzimas o receptores, lo que lleva a la interrupción de los procesos celulares. La actividad antimicrobiana del compuesto a menudo se atribuye a su capacidad para interferir con la síntesis de la pared celular bacteriana o la función de las proteínas . En la investigación del cáncer, (Quinazolin-2-il)propanodiol puede inducir la apoptosis en las células cancerosas al dirigirse a vías de señalización específicas .
Compuestos similares:
Quinazolinona: Otro derivado de la quinazolina con actividades biológicas similares, incluyendo propiedades antimicrobianas y anticancerígenas.
Quinoxalina: Un compuesto heterocíclico relacionado que contiene nitrógeno con un amplio espectro de actividades biológicas.
Singularidad: (Quinazolin-2-il)propanodiol es único debido a su estructura específica, que permite diversas modificaciones químicas y una amplia gama de actividades biológicas. Su capacidad para someterse a varias reacciones químicas y sus potenciales aplicaciones terapéuticas lo convierten en un compuesto valioso en la investigación científica.
Comparación Con Compuestos Similares
Quinazolinone: Another quinazoline derivative with similar biological activities, including antimicrobial and anticancer properties.
Quinoxaline: A related nitrogen-containing heterocyclic compound with a broad spectrum of biological activities.
Uniqueness: (Quinazolin-2-yl)propanedial is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Número CAS |
920974-64-7 |
|---|---|
Fórmula molecular |
C11H8N2O2 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
2-quinazolin-2-ylpropanedial |
InChI |
InChI=1S/C11H8N2O2/c14-6-9(7-15)11-12-5-8-3-1-2-4-10(8)13-11/h1-7,9H |
Clave InChI |
ZIIGQFUEECFJLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NC(=N2)C(C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{4-[(2-Ethylhexyl)oxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B12619310.png)

![3-Bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12619325.png)
![3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide](/img/structure/B12619327.png)
![4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12619330.png)
![4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12619336.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(2-ethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619346.png)
![1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12619349.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-one](/img/structure/B12619354.png)
![4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B12619366.png)


